7-(Methylsulfanyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-4-one
Description
7-(Methylsulfanyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-4-one is a heterocyclic compound that belongs to the class of thiadiazole derivatives
Properties
IUPAC Name |
7-methylsulfanyl-3-phenyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4OS2/c1-17-11-14-15-9(16)8(12-13-10(15)18-11)7-5-3-2-4-6-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQSTHYZHJTXBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=O)C(=NN=C2S1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methylsulfanyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-amino-6-benzyl-3-mercapto-1,2,4-triazin-5(4H)-one with chloroacetonitrile in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like dioxane at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
7-(Methylsulfanyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-4-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding reduced forms.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-(Methylsulfanyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-4-one involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes involved in DNA replication, leading to cell death. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms .
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
1,2,4-triazine derivatives: These compounds have a triazine ring and are known for their pesticidal and herbicidal properties.
Uniqueness
7-(Methylsulfanyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-4-one is unique due to its fused ring structure, which combines the properties of both thiadiazole and triazine rings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
